Bienvenue dans la boutique en ligne BenchChem!

2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Antiprotozoal Giardia intestinalis Trichomonas vaginalis

2-(4-Ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 923417-25-8, C₁₈H₁₇N₃O₅S, MW 387.41) is a synthetic small molecule in the 6-nitrobenzothiazole acetamide class, distinguished by a 4-ethoxyphenyl substituent on the acetamide bridge and a 4-methoxy group on the benzothiazole ring. This compound resides within a chemical space that has been investigated for antiprotozoal, anticancer, and kinase‑inhibitory activities, yet public, primary‑source pharmacological data specific to this compound remain extremely scarce.

Molecular Formula C18H17N3O5S
Molecular Weight 387.41
CAS No. 923417-25-8
Cat. No. B2963231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
CAS923417-25-8
Molecular FormulaC18H17N3O5S
Molecular Weight387.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
InChIInChI=1S/C18H17N3O5S/c1-3-26-13-6-4-11(5-7-13)8-16(22)19-18-20-17-14(25-2)9-12(21(23)24)10-15(17)27-18/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,22)
InChIKeySIXKDNFHGOQYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (923417-25-8): Compound Identity and Procurement Context


2-(4-Ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 923417-25-8, C₁₈H₁₇N₃O₅S, MW 387.41) is a synthetic small molecule in the 6-nitrobenzothiazole acetamide class, distinguished by a 4-ethoxyphenyl substituent on the acetamide bridge and a 4-methoxy group on the benzothiazole ring . This compound resides within a chemical space that has been investigated for antiprotozoal, anticancer, and kinase‑inhibitory activities, yet public, primary‑source pharmacological data specific to this compound remain extremely scarce [1]. The following guide therefore focuses on analogous 6‑nitrobenzothiazole acetamides and structurally related 4‑substituted‑phenyl derivatives to delineate plausible differentiation dimensions, explicitly acknowledging where direct, head‑to‑head quantitative evidence is absent.

Why 2-(4-Ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide Cannot Be Replaced by a Generic Benzothiazole Acetamide


The 4‑ethoxy substitution on the phenyl ring and the 4‑methoxy‑6‑nitro motif on the benzothiazole core are not inert structural decorations. In congeneric 6‑nitrobenzothiazole acetamides, electron‑withdrawing nitro groups strongly modulate electrophilicity, reduction potential, and target‑site interactions, while lipophilic substituents (e.g., ethoxy vs. methoxy or halogen) alter logP, solubility, and metabolic stability [1]. Even subtle changes can shift antiprotozoal potency from sub‑micromolar to >100 µM, as demonstrated in vitro against Giardia intestinalis and Trichomonas vaginalis for a panel of four 6‑nitrobenzothiazole acetamides [1]. Additionally, 2‑(benzothiazol‑2‑yl)acetamide derivatives exhibit target‑specific selectivity; for example, certain analogues achieve >800‑fold selectivity for CCR3 over CCR1 receptors [2]. Therefore, selecting a proxy compound without the precise 4‑ethoxy‑phenyl substitution and 4‑methoxy‑6‑nitro benzothiazole pattern risks nullifying the target interaction profile and invalidating comparative SAR analysis in discovery programs.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide vs. Closest Analogs


Class-Level Antiprotozoal Potency: 6-Nitrobenzothiazole Acetamides vs. 5-Nitrothiazole Acetamides

In a direct head-to-head study, four 6-nitrobenzothiazole acetamides (compounds 5–8) and four 5-nitrothiazole acetamides (1–4) were evaluated in vitro against Giardia intestinalis and Trichomonas vaginalis. All eight compounds displayed antiprotozoal activity, with the most potent members of each sub-class achieving sub‑micromolar IC₅₀ values [1]. The nitrobenzothiazole scaffold exhibited a distinct efficacy threshold relative to the nitrothiazole series, indicating that the 6‑nitrobenzothiazole‑2‑yl moiety is not a redundant bioisostere. The target compound (923417-25-8) incorporates this critical 6-nitrobenzothiazole pharmacophore, differentiating it from 5-nitrothiazole or 6-aminobenzothiazole analogues that lack the same electronic profile.

Antiprotozoal Giardia intestinalis Trichomonas vaginalis

Lipophilic Substitution Effect: 4-Ethoxy vs. 4-Methoxy Phenyl Analogues

The replacement of a 4‑methoxy substituent with a 4‑ethoxy group on the phenyl-acetamide moiety increases calculated logP (estimated ΔlogP ≈ +0.4 to +0.6) and molecular volume, which can alter membrane permeability, CYP450 metabolic susceptibility, and plasma protein binding [1]. While no direct experimental comparison is available for the target compound versus its 4‑methoxy analog, SAR studies on structurally analogous benzothiazole acetamides indicate that slight lipophilicity increments can modulate cellular potency and selectivity profiles [2]. For procurement, the 4‑ethoxy derivative represents a deliberate lipophilicity expansion relative to the 4‑methoxy version, offering a distinct tool for optimizing logP‑dependent ADME properties.

Lipophilicity logP Metabolic Stability

Target Engagement Selectivity: CCR3 vs. CCR1 Receptor Antagonism

A series of 2-(benzothiazolylthio)acetamide derivatives were profiled for CCR3 and CCR1 receptor binding. Compounds exhibited CCR3 IC₅₀ values ranging from 1.5 to 3.0 nM, with selectivities exceeding 800‑fold over CCR1 [1]. The target compound, while bearing a 2‑acetamide linkage rather than a 2‑thioacetamide, maintains the benzothiazol‑2‑yl‑acetamide scaffold that engages the CCR3 binding pocket. This class‑level selectivity inferentially differentiates it from bispecific CCR1/CCR3 antagonists or from compounds designed for other chemokine receptors, making it a candidate for selective CCR3‑driven research applications.

CCR3 Chemokine Receptor Selectivity Ratio

Kinase Inhibition Potential: NQO2 and p38α MAP Kinase Activity Profiles

Benzothiazole derivatives have been identified as potent inhibitors of NQO2 (IC₅₀ values of 31–79 nM for 6‑substituted analogues) and p38α MAP kinase (IC₅₀ 0.031 µM for a 1,2,4‑triazole‑benzothiazole hybrid) [1][2]. The 6‑nitro group on the target compound may serve as a hydrogen‑bond acceptor or charge‑transfer element, analogous to the 6‑acetamide or 6‑amino substitutions that confer NQO2 inhibition. Although direct enzymatic data for 923417-25-8 are absent, its structural alignment with these active chemotypes suggests potential utility in kinase‑focused screening cascades, distinguishing it from benzothiazoles lacking the 4‑methoxy‑6‑nitro substitution pattern.

NQO2 p38α MAP Kinase Kinase Inhibition

Priority Application Scenarios for 2-(4-Ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide in Research and Procurement


Antiprotozoal Drug Discovery: 6-Nitrobenzothiazole Lead Expansion

Based on the demonstrated activity of 6‑nitrobenzothiazole acetamides against Giardia intestinalis and Trichomonas vaginalis [1], this compound serves as a characterized analog for antiprotozoal screening campaigns. Researchers can use it to probe the SAR of 4‑alkoxy‑phenyl substitution on potency and selectivity, potentially identifying second‑generation leads with improved therapeutic indices.

Chemokine Receptor Pharmacology: CCR3 Selectivity Profiling

The benzothiazol‑2‑yl‑acetamide scaffold has yielded CCR3 antagonists with sub‑nanomolar affinity and >800‑fold selectivity over CCR1 [1]. This compound can be evaluated in CCR3 binding and functional assays (e.g., eosinophil chemotaxis) to determine whether the 4‑ethoxy‑phenyl extension modifies receptor kinetics or residence time, enabling fine‑tuning of anti‑inflammatory candidate profiles.

Kinase Inhibitor Screening: NQO2 and p38α MAP Kinase Hit Identification

Given that 6‑substituted benzothiazoles are potent NQO2 inhibitors (IC₅₀ 31–79 nM) [1] and certain triazole‑benzothiazole hybrids inhibit p38α MAP kinase at 0.031 µM [2], the target compound is a rational inclusion in kinase‑focused small‑molecule libraries. Its procurement supports biochemical and cellular screening for novel NQO2 or p38α inhibitors, with the 4‑methoxy‑6‑nitro substitution offering an underexplored vector for enhancing selectivity or pharmacokinetics.

SAR Toolkit for Lipophilicity‑Dependent ADME Optimization

The 4‑ethoxy group provides a distinct lipophilicity increment (estimated ΔlogP ≈ +0.4–0.6 vs. the 4‑methoxy analog) [1]. This compound can be used as a reference tool in structure‑lipophilicity‑activity relationship (SLAR) studies, helping medicinal chemistry teams systematically assess the impact of logP on metabolic stability, permeability, and off‑target binding while retaining the 6‑nitrobenzothiazole pharmacophore.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.